molecular formula C18H15FN2O3 B6067556 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide

Katalognummer B6067556
Molekulargewicht: 326.3 g/mol
InChI-Schlüssel: QPXLJOSCFHSJET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide, also known as FIIN-3, is a chemical compound that has gained significant interest in the scientific community due to its potential as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit the activity of fibroblast growth factor receptor 1 (FGFR1), a protein that is overexpressed in many types of cancer. By inhibiting FGFR1, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide can prevent cancer cells from proliferating and spreading. Additionally, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Wirkmechanismus

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide works by binding to the ATP-binding site of FGFR1, preventing the phosphorylation of downstream signaling proteins. This inhibition of FGFR1 activity leads to a decrease in cell proliferation and migration, ultimately leading to cell death.
Biochemical and Physiological Effects:
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide has been shown to have a selective inhibitory effect on FGFR1, with minimal effect on other related receptors. This selectivity makes it a promising candidate for cancer treatment, as it can target cancer cells while leaving healthy cells unharmed. In addition to its anti-cancer properties, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide is its high selectivity for FGFR1, making it a valuable tool for studying the role of FGFR1 in cancer and other diseases. However, one limitation is that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide is not currently approved for use in humans, meaning that further research is needed to determine its safety and efficacy.

Zukünftige Richtungen

There are several potential future directions for research on 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide. One area of interest is the development of analogs with improved pharmacokinetic properties, such as increased half-life and bioavailability. Additionally, further studies are needed to determine the safety and efficacy of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide in vivo, as well as its potential for use in combination with other cancer treatments. Finally, the role of FGFR1 in other diseases, such as arthritis, should be further explored to determine the potential of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide as a therapeutic agent in these contexts.

Synthesemethoden

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide can be synthesized using a multi-step process involving the reaction of 2-fluorobenzoyl chloride with 4-aminobutyric acid, followed by cyclization and subsequent reduction. The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide has been optimized to produce high yields and purity, making it a suitable candidate for further research.

Eigenschaften

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(2-fluorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c19-14-8-3-4-9-15(14)20-16(22)10-5-11-21-17(23)12-6-1-2-7-13(12)18(21)24/h1-4,6-9H,5,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXLJOSCFHSJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.